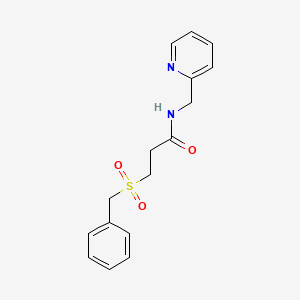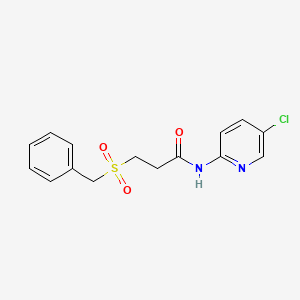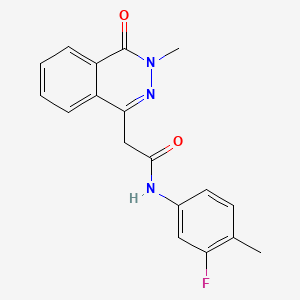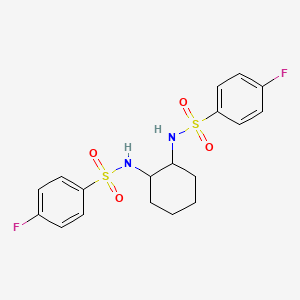
4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione, also known as TCTID, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to work by inhibiting certain enzymes in the target organism. For example, in plants, this compound inhibits the enzyme protoporphyrinogen oxidase, which is involved in chlorophyll biosynthesis. This results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on organisms. In plants, this compound inhibits chlorophyll biosynthesis, leading to the death of the plant. In bacteria and fungi, this compound has been shown to inhibit the growth and reproduction of these organisms. This compound has also been shown to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a highly selective herbicide, meaning it can target specific weeds without harming the crop. Additionally, this compound has been shown to have low toxicity to mammals, making it a safer alternative to other herbicides. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new herbicides based on this compound. Researchers are also investigating the potential of this compound as an antifungal and antibacterial agent. Additionally, there is interest in using this compound in the development of new materials such as polymers and liquid crystals. Finally, there is potential for this compound to be used in cancer research due to its cytotoxic effects on cancer cells.
Aplicaciones Científicas De Investigación
4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. In medicine, this compound has been studied for its potential as an antifungal and antibacterial agent. This compound has also been investigated for its use in the development of new materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N4O2/c11-4-2-3(5(12)7(14)6(4)13)9(20)18(8(2)19)10-15-1-16-17-10/h1H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFRQZOLGOAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4199504.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B4199517.png)


![N-[5-({2-[(4-acetylphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4199554.png)

![7-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199577.png)
![N-(4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4199580.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4199588.png)
![methyl 11-(3-ethoxy-4-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4199595.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)
